2-([[2-(Piperidin-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]carbonyl)benzoic acid
Description
Chemical Name: 2-([2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl)benzoic acid CAS Number: 921054-46-8 Molecular Formula: C₂₁H₂₅N₃O₅S Molecular Weight: 431.51 g/mol Synonyms: 2-{2-(Piperidine-1-sulfonyl)ethylcarbamoyl}benzoic acid, ALBB-015990, ZX-AN014696 .
This compound features a benzoic acid core functionalized with a carbamoyl group linked to a piperidin-1-ylsulfonyl ethyl chain and a pyridin-4-ylmethyl substituent. Its structural complexity suggests applications in medicinal chemistry, though direct pharmacological data are absent in the provided evidence.
Properties
IUPAC Name |
2-[2-piperidin-1-ylsulfonylethyl(pyridin-4-ylmethyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-20(18-6-2-3-7-19(18)21(26)27)23(16-17-8-10-22-11-9-17)14-15-30(28,29)24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-16H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDAZLCAPIDZMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-([2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl)benzoic acid, also known as compound 921054-46-8, is a synthetic organic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 381.45 g/mol. Its structure includes a piperidine moiety linked to a pyridine and benzoic acid derivatives, which are known to influence biological activity through various mechanisms.
Antitumor Activity
Research indicates that derivatives of similar structural frameworks exhibit significant antitumor properties. For instance, compounds with piperidine and pyridine functionalities have shown inhibitory effects on key cancer-related targets such as BRAF(V600E) and EGFR .
In vitro studies have demonstrated that certain pyrazole derivatives, related to the compound , possess potent antitumor activity against various cancer cell lines. A notable study found that these derivatives can induce apoptosis in glioblastoma multiforme cells at nanomolar concentrations . The mechanism often involves the disruption of signaling pathways critical for tumor growth.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). For example, piperidine derivatives have demonstrated efficacy in reducing inflammation in models of acute lung injury .
A specific derivative was found to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages by modulating signaling pathways associated with inflammatory responses .
Antimicrobial Activity
The antimicrobial potential of compounds related to 2-([2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl)benzoic acid has also been explored. Studies on pyrazole derivatives revealed significant antibacterial effects against various strains of bacteria, including resistant strains. The mechanism is believed to involve disruption of bacterial membrane integrity .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activities of 2-([2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl)benzoic acid can be attributed to its unique structural components:
- Piperidine Ring : Enhances binding affinity to biological targets.
- Pyridine Group : Contributes to the modulation of enzyme activity.
- Benzoic Acid Moiety : Increases solubility and bioavailability.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent . Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds similar to 2-([2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl)benzoic acid exhibit anticancer properties. For example, studies have shown that piperidine derivatives can inhibit cancer cell proliferation by interfering with signaling pathways involved in cell growth and survival .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Inhibitors of certain inflammatory pathways are critical in treating conditions like arthritis and other chronic inflammatory diseases. The sulfonamide group in the structure is known to contribute to such activities by modulating cytokine production .
Enzyme Inhibition
The compound's design suggests that it may inhibit specific enzymes involved in disease processes. For instance, it could act as an inhibitor of Janus kinases (JAK), which are critical in mediating inflammatory responses and are targets for rheumatoid arthritis treatments .
Receptor Modulation
Another potential mechanism involves modulation of receptors associated with pain and inflammation, such as the cannabinoid receptors or opioid receptors. This could lead to analgesic effects, making it a candidate for pain management therapies.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound or its analogs:
Conclusion and Future Directions
The applications of 2-([2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl)benzoic acid highlight its potential as a versatile compound in drug development. Continued research into its mechanisms of action and therapeutic efficacy is essential to fully realize its capabilities.
Future studies should focus on:
- In vivo testing to assess the pharmacokinetics and toxicity profiles.
- Structure-activity relationship (SAR) studies to optimize efficacy and minimize side effects.
- Clinical trials to evaluate its effectiveness in human subjects for targeted diseases.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Comparison with Naptalam
- Structural Differences: The target compound replaces naptalam’s naphthalenylamino group with a piperidin-1-ylsulfonyl ethyl-pyridin-4-ylmethyl carbamoyl moiety.
Comparison with 4-({4-Carboxybutyl...}ethyl)-aminomethyl)benzoic acid
- Structural Differences : The patent compound incorporates a carboxybutyl chain and a phenylethyl-benzyloxy phenyl group, absent in the target compound.
- Functional Implications : The carboxybutyl chain may enhance solubility or binding to hydrophobic pockets in proteins, as seen in drug design . The target compound’s piperidine sulfonyl group could offer distinct pharmacokinetic properties (e.g., metabolic stability).
Comparison with 2-Aminobenzoic acid–4-[2-(pyridin-4-yl)ethyl]pyridine
- Structural Differences : The co-crystal lacks the sulfonyl and piperidine groups but shares a pyridyl-benzoic acid framework.
- Functional Implications: The co-crystal’s hydrogen-bonding network (via amino and carboxylic acid groups) stabilizes its structure , whereas the target compound’s sulfonyl group may prioritize electrostatic interactions.
Pharmacological Potential (Inferred)
- Sulfonyl Group : Common in protease inhibitors (e.g., HIV-1 protease inhibitors) .
- Pyridine Ring : Found in kinase inhibitors (e.g., crizotinib) . In contrast, naptalam’s herbicidal activity arises from its disruption of auxin signaling, a mechanism less relevant to the target compound’s structure .
Preparation Methods
Reaction of Piperidine with 2-Chloroethanesulfonyl Chloride
Piperidine reacts with 2-chloroethanesulfonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature). The reaction proceeds via nucleophilic substitution, yielding 2-(piperidin-1-ylsulfonyl)ethyl chloride (Intermediate A).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Triethylamine (2.2 equiv) |
| Temperature | 0°C → rt, 12 h |
| Yield | 85–90% (crude) |
Amination of Intermediate A
Intermediate A undergoes amination with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 50°C for 6 h, producing 2-(piperidin-1-ylsulfonyl)ethan-1-amine (Intermediate B).
Key Analytical Data
-
H NMR (400 MHz, CDCl₃): δ 3.40–3.25 (m, 4H, piperidine CH₂), 2.95 (t, J = 6.8 Hz, 2H, SO₂CH₂), 2.65 (t, J = 6.8 Hz, 2H, CH₂NH₂), 1.60–1.45 (m, 6H, piperidine CH₂).
Alkylation with Pyridin-4-ylmethylamine
Intermediate B is coupled with pyridin-4-ylmethylamine to install the tertiary amine functionality.
Nucleophilic Substitution Using Pyridin-4-ylmethylamine
A two-step protocol is employed:
-
Activation : Intermediate B is treated with 1.1 equiv of N,N’-carbonyldiimidazole (CDI) in THF to form the imidazolide.
-
Coupling : Pyridin-4-ylmethylamine (1.2 equiv) is added, and the mixture is stirred at 40°C for 8 h.
Reaction Outcomes
-
Product : N-(2-(piperidin-1-ylsulfonyl)ethyl)-N-(pyridin-4-ylmethyl)amine (Intermediate C)
-
Yield : 78% after silica gel chromatography (eluent: ethyl acetate/methanol 9:1)
Amidation with 2-Carboxybenzoic Acid
The final step involves coupling Intermediate C with 2-carboxybenzoyl chloride to form the target compound.
Synthesis of 2-Carboxybenzoyl Chloride
2-Carboxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 3 h), yielding the acyl chloride derivative.
Amide Bond Formation
Intermediate C reacts with 2-carboxybenzoyl chloride (1.1 equiv) in DCM containing 4-dimethylaminopyridine (DMAP, catalytic). The reaction is stirred at rt for 12 h, followed by acidic workup (1M HCl) to hydrolyze residual chloride.
Optimization Insights
-
Catalyst : DMAP (5 mol%) increases yield by 15% compared to non-catalytic conditions.
-
Solvent : Polar aprotic solvents (e.g., DMF) led to side reactions; DCM provided optimal selectivity.
Final Product Characterization
-
Molecular Formula : C₂₁H₂₅N₃O₅S
-
HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
Alternative Synthetic Routes and Scalability
One-Pot Sulfonylation-Alkylation Strategy
A streamlined approach combines sulfonylation and alkylation in a single pot:
Solid-Phase Synthesis for High-Throughput Production
Immobilizing 2-carboxybenzoic acid on Wang resin enables iterative coupling with Intermediate C. After cleavage (TFA/DCM), the product is obtained in 82% yield with >95% purity.
Challenges and Troubleshooting
-
Sulfonamide Hydrolysis : The sulfonamide group is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Reactions must be conducted near neutral pH.
-
Amine Oxidative Degradation : Intermediate C degrades upon prolonged exposure to air. Use of argon atmosphere and fresh solvents is critical.
Industrial-Scale Manufacturing Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 5 g | 5 kg |
| Reaction Time | 12 h | 8 h (due to efficient mixing) |
| Purification | Column Chromatography | Crystallization (EtOAc/hexane) |
| Overall Yield | 72% | 68% |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 2-([2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl)benzoic acid?
- Methodology : Focus on stepwise coupling reactions, such as sulfonylation of the piperidine moiety followed by amide bond formation. Use polar aprotic solvents (e.g., dichloromethane) and bases like NaOH to enhance reaction efficiency, as seen in analogous sulfonamide syntheses . Monitor reaction progress via TLC or HPLC, and employ column chromatography with gradient elution for purification.
- Validation : Confirm intermediate structures using H/C NMR and FT-IR spectroscopy. Purity assessment via HPLC (≥95%) is critical before proceeding to downstream applications .
Q. How can crystallographic data for this compound be obtained and refined?
- Tools : Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite (SHELXS for structure solution, SHELXL for refinement) to determine molecular geometry and intermolecular interactions . Preprocess data with WinGX for integration and ORTEP-3 for graphical representation of thermal ellipsoids .
- Data Interpretation : Analyze hydrogen bonding and π-π stacking in the crystal lattice to predict solubility and stability. Refinement parameters (R-factor < 0.05) should align with IUCr standards .
Q. What safety protocols are essential when handling this compound?
- Precautions : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods for reactions involving volatile solvents. Store at 2–8°C in airtight containers, away from oxidizers .
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if inhaled. Refer to SDS guidelines for spill management and disposal (e.g., incineration for organic waste) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
- Approach : Cross-validate using complementary techniques. For example, if NMR suggests conformational flexibility, employ dynamic NMR or variable-temperature SCXRD to probe torsional angles . Compare experimental data with DFT-calculated spectra (e.g., Gaussian or ORCA software) to identify dominant conformers .
- Case Study : In co-crystals of similar benzoic acid derivatives, SCXRD revealed protonation states that NMR could not resolve due to rapid equilibration in solution .
Q. What computational methods are suitable for studying the sulfonyl group’s reactivity in aqueous environments?
- Modeling : Perform QM/MM simulations (e.g., using GROMACS with CHARMM force fields) to assess hydrolysis pathways. Calculate activation energies for sulfonamide bond cleavage under varying pH conditions .
- Validation : Correlate computational results with experimental kinetics data (e.g., UV-Vis monitoring of degradation rates). Adjust solvation models (e.g., implicit vs. explicit water) to improve accuracy .
Q. How can co-crystallization strategies improve the bioavailability of this compound?
- Design : Screen co-formers (e.g., 2-aminobenzoic acid) to enhance solubility via hydrogen-bonded networks. Use high-throughput crystallography (SHELXC/D/E pipelines) to identify stable co-crystals .
- Analysis : Characterize dissolution profiles of co-crystals vs. the parent compound in biorelevant media (e.g., FaSSIF). Monitor bioavailability improvements using in vitro permeability assays (e.g., Caco-2 cells) .
Methodological Notes
- Structural Refinement : SHELXL’s constraints (e.g., DFIX for bond lengths) are critical for resolving disorder in flexible side chains .
- Synthesis Optimization : Replace hazardous solvents (e.g., chloroform) with greener alternatives (e.g., cyclopentyl methyl ether) while maintaining reaction efficiency .
- Data Reproducibility : Document all crystallographic parameters (e.g., space group, Z-value) to enable replication. Publicly archive CIF files in repositories like the Cambridge Structural Database .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
